Elemol

Beschreibung

Classification within Sesquiterpenoids

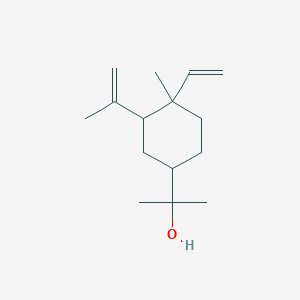

Elemol is classified as a sesquiterpenoid, a large class of natural products composed of three isoprene (B109036) units, resulting in a 15-carbon skeleton (C15). cas.orgresearchgate.net More specifically, alpha-elemol is categorized as an elemane sesquiterpenoid, featuring a structure based on the elemane skeleton. nih.govbioline.org.brebi.ac.uk Beyond its sesquiterpenoid classification, this compound is also recognized as a tertiary alcohol and an olefinic compound, owing to the presence of a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, and carbon-carbon double bonds within its structure. cas.orgnih.gov Its chemical structure involves an isopropanol (B130326) group substituted at position 2 by a (3S,4S)-3-isopropenyl-4-methyl-4-vinylcyclohexyl group. cas.org

Global Distribution and Phytogeographical Significance of this compound-Producing Flora

This compound is widely distributed across various plant species globally, underscoring its phytogeographical significance as a common plant metabolite. It has been identified as a constituent in the essential oils of numerous flora, including:

Magnolia officinalis cas.org

Heracleum dissectum cas.org

Chamaecyparis obtusa (Japanese cypress) landema.commdpi.com

Cyperus rotundus

Species within the genus Ferula researchgate.net

Plants from the genus Elemi, such as Canarium luzonicum, from which this compound derives its name nih.gov

Culinary plants like hyssop, pepper, wild celery, and coriander nih.gov

Juniperus monticola and Juniperus phoenicea mdpi.com

Schinus molle mdpi.com

Cymbopogon nardus (citronella grass) mdpi.com and Cymbopogon winterianus

Myrrhis odorata (cicely) mdpi.com

Diplolophium africanum mdpi.com

Dioscorea composita and Dioscorea floribunda (yam species), where it can be a major component (up to 41% and 22% of essential oils, respectively) nih.gov

Bupleurum fontanesii, with significant concentrations in its flowers (16.7%) and fruits (12.8%) nih.gov

Alpinia malaccensis ebi.ac.uk

Cryptomeria japonica (Japanese cedar), particularly prevalent in East Asian varieties

Various Commiphora myrrh species

Mint species mdpi.com

Zanthoxylum fagara, where it constitutes about 8.35% of the fruit essential oil nih.gov

The presence of this compound in such a diverse range of plants across continents (including Asia, Africa, South America, and the Caribbean) highlights its role as a widespread secondary metabolite. Essential oils, containing compounds like this compound, are crucial for plants' self-defense mechanisms, communication, and protection against environmental stressors. The concentration of this compound in these plants can vary significantly, influenced by genetic factors and environmental conditions.

Table 2: Notable this compound-Producing Flora and Regions

| Plant Species / Genus | Geographical Distribution (Examples) | This compound Content Significance (if available) | Source |

| Magnolia officinalis | Global (data available) | Reported constituent | cas.org |

| Chamaecyparis obtusa | Japan | Bioactive component | landema.com |

| Canarium luzonicum (Elemi) | Various | Compound name derived from genus | nih.gov |

| Cymbopogon winterianus | Southern Brazil, India | Predominant component | |

| Dioscorea composita | Global (yam-producing regions) | Major constituent (41%) | |

| Dioscorea floribunda | Global (yam-producing regions) | Major constituent (22%) | |

| Bupleurum fontanesii | Sicily (Italy) | Main component (16.7% in flowers) | nih.gov |

| Cryptomeria japonica | East Asia (Japan, China, S. Korea) | Major component, especially in East Asia | |

| Zanthoxylum fagara | Colombia | Significant constituent (8.35% in fruits) | nih.gov |

Historical Context of this compound Research and Discovery

The study and characterization of this compound as a distinct chemical compound gained traction in the early to mid-20th century. One of the earliest documented reports providing specific chemical and physical properties of this compound, such as its boiling point and density, can be attributed to Willy Doll in a 1940 publication in "Berichte der Schimmel & Co. Aktiengesellschaft". cas.org This indicates that by the 1940s, this compound had been isolated and its fundamental properties were being investigated and documented within the scientific community.

Further research has revealed that this compound can sometimes be an artifact of the distillation process during essential oil extraction, formed from precursors such as hedycaryol (B1638063). bioline.org.br This understanding of its biogenesis and potential formation during extraction processes is crucial for accurately characterizing natural product profiles. The ongoing research into this compound's occurrence, synthesis, and properties continues to contribute to the broader field of natural product chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJIQNADMLPFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859521 | |

| Record name | 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-99-6 | |

| Record name | Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elemol Biosynthesis and Enzymatic Pathways

Central Role of Farnesyl Diphosphate (B83284) (FPP) in Sesquiterpene Biogenesis

Farnesyl diphosphate (FPP) serves as the crucial 15-carbon precursor for the biosynthesis of all sesquiterpenes, a vast class of natural products wikidata.orgthegoodscentscompany.com. FPP is formed by the sequential condensation of three isoprene (B109036) units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) thegoodscentscompany.comnih.govthegoodscentscompany.com. This head-to-tail condensation is catalyzed by farnesyl diphosphate synthase (FPPS) nih.govthegoodscentscompany.com.

Mevalonate (B85504) (MVA) Pathway as the Precursor Route

In eukaryotes, including plants, and some archaea and bacteria, the mevalonate (MVA) pathway is the primary route for the biosynthesis of IPP and DMAPP nih.govmuseu-goeldi.br. This pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) museu-goeldi.brcdutcm.edu.cnnih.gov. HMG-CoA reductase then converts HMG-CoA to mevalonate, a rate-limiting step in the pathway museu-goeldi.brcdutcm.edu.cnthegoodscentscompany.com. Mevalonate undergoes two phosphorylation steps and a decarboxylation to yield IPP, which can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase nih.govmuseu-goeldi.brthegoodscentscompany.com.

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

In many bacteria, apicomplexan protozoa, and the plastids of higher plants, IPP and DMAPP are synthesized via the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway nih.govchem960.comthegoodscentscompany.com. This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate, leading to 2-C-methylerythritol 4-phosphate (MEP) as an early intermediate chem960.com. Subsequent enzymatic reactions in the MEP pathway produce IPP and DMAPP, which are then channeled into the synthesis of FPP, similar to the MVA pathway nih.govthegoodscentscompany.com.

Terpene Synthase Catalysis in Elemol Formation

Terpene synthases (TPSs) are a diverse family of enzymes responsible for catalyzing the cyclization and rearrangement of linear prenyl diphosphates, such as FPP, into a wide array of cyclic and acyclic terpenoids, including this compound thegoodscentscompany.com. The reaction mechanism typically involves the ionization of the diphosphate moiety from FPP, generating a highly reactive carbocation intermediate thegoodscentscompany.com. This unstable carbocation then undergoes a series of cyclizations, hydride shifts, and alkyl migrations, ultimately leading to the complex carbon skeletons characteristic of sesquiterpenes thegoodscentscompany.com.

Functional Characterization of this compound-Producing Terpene Synthases (e.g., StBUS/ELS)

A notable example of an this compound-producing terpene synthase is the bulnesol (B1279997)/elemol synthase (StBUS/ELS) from potato (Solanum tuberosum). Functional characterization of recombinant StBUS/ELS has shown that it utilizes farnesyl diphosphate as a substrate to produce a mixture of sesquiterpenes, with this compound being the predominant product. Other products include α-bulnesene, bulnesol, and β-elemene. The expression of StBUS/ELS in potato leaves is significantly induced in response to bacterial (e.g., Pseudomonas syringae) and fungal (e.g., Alternaria solani) infections, as well as methyl jasmonate treatment, suggesting its role in plant defense mechanisms. Transient overexpression of StBUS/ELS in potato leaves has been shown to confer tolerance against the growth of these pathogens.

Enzymatic Reaction Mechanisms and Stereochemical Control

The enzymatic reaction mechanism of terpene synthases like StBUS/ELS involves a precise control over the cyclization and rearrangement steps, leading to specific stereoisomers. Following the initial ionization of FPP, the resulting farnesyl cation can undergo various cyclization pathways, often involving the formation of intermediate carbocations such as the nerolidyl cation thegoodscentscompany.com. The subsequent cyclizations and rearrangements are guided by the enzyme's active site architecture, which precisely positions the substrate and intermediates to facilitate specific bond formations and rearrangements thegoodscentscompany.com. For instance, the formation of this compound and bulnesol by StBUS/ELS indicates the enzyme's ability to direct the carbocation cascade towards distinct products. The stereochemical control is crucial in determining the specific three-dimensional structure of the final sesquiterpene product.

Post-Synthetic Modifications and Isomerization Pathways

This compound's formation can also involve post-synthetic modifications or isomerization from other sesquiterpenes. Research on StBUS/ELS has revealed that this compound can be formed through the thermal rearrangement of bulnesol. Gas chromatography-mass spectrometry (GC-MS) analysis of StBUS/ELS assay products at different injection temperatures demonstrated that bulnesol, a co-product, rearranged into this compound at higher temperatures (e.g., 275°C). This indicates a potential natural isomerization pathway or a temperature-dependent conversion that can occur after the initial enzymatic synthesis.

Advanced Methodologies for Elemol Isolation and Purification

Plant Material Preparation and Pre-Treatment Strategies

The initial step in isolating elemol is the critical preparation and pre-treatment of the source plant material. The primary goal of these strategies is to preserve the integrity of the bioactive compounds, prevent degradation by fungi or bacteria, and modify the plant matrix to facilitate the release of this compound during extraction. mdpi.com

Common methods for plant material preparation include:

Drying: Convection drying is a widely used method. The rate of drying increases with air temperature. researchgate.net However, the conditions must be carefully controlled to avoid the loss of volatile compounds like this compound.

Freeze-Drying (Lyophilization): This technique involves freezing the plant material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid to the gas phase. It is particularly useful for preserving thermolabile compounds that might degrade at higher temperatures used in conventional drying. mdpi.comresearchgate.net

Grinding: After drying, the plant material is typically ground into a homogenous powder. This increases the surface area available for solvent contact, thereby enhancing extraction efficiency. nih.gov

Enzymatic Pre-treatment: A more advanced strategy involves the use of enzymes to break down the plant's cell walls. Plant cells containing oils are protected by walls composed of polysaccharides like cellulose, pectins, and hemicelluloses. nih.gov Using a combination of hydrolases, such as cellulases and pectinases, can degrade these barriers, leading to improved oil release and higher extraction yields. nih.gov This method represents a promising approach to support mechanical and solvent-based extractions.

The choice of pre-treatment is crucial and depends on the specific plant material and the desired final product. For instance, in the extraction of essential oils from Dioscorea species, fresh leaves were collected over ice before hydro-distillation to preserve the volatile constituents, including this compound. nih.gov

Table 1: Comparison of Plant Material Pre-Treatment Methods

| Pre-Treatment Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Convection Drying | Removal of water using heated air. researchgate.net | Cost-effective and widely available. | Potential loss of volatile and heat-sensitive compounds. researchgate.net |

| Freeze-Drying | Water removal by sublimation under vacuum. mdpi.com | Excellent preservation of thermolabile compounds. mdpi.com | Higher cost and longer processing time. researchgate.net |

| Enzymatic Treatment | Degradation of cell wall components (cellulose, pectin) using specific enzymes. nih.gov | Increased extraction yield by improving compound release. nih.gov | Can be costly and requires specific process conditions (pH, temperature). nih.gov |

Extraction Techniques from Natural Sources

Once the plant material is prepared, the next step is to extract the essential oil containing this compound. Several techniques are available, ranging from traditional methods to modern, environmentally friendly approaches.

Steam distillation is a conventional and widely used method for extracting essential oils, accounting for over 93% of the oil produced globally. nih.gov The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor mixture is then condensed and collected. nih.gov

Optimization of steam distillation is critical to maximize yield and quality. Key parameters that can be adjusted include:

Soaking Time: Pre-soaking the material can soften the plant tissues and improve oil recovery.

Distillation Time: The duration of the distillation affects the completeness of the extraction.

Liquid-to-Material Ratio: The amount of water or steam relative to the plant material is a critical process parameter. mdpi.com

Steam Flow Rate: An optimal steam flow rate can improve the mass transfer of essential oils from the plant material to the vapor phase. daneshyari.commdpi.com

Innovations in this area focus on enhancing energy efficiency and improving the quality of the extracted oil. For example, studies have shown that using an improved steam distillation apparatus with enhanced cooling can increase the collected volatile oil by 30–58% compared to traditional extractors. mdpi.com Continuous steam distillation is an emerging technology that can reduce steam consumption by 50% and allow for the collection of fractions enriched in specific compounds. mdpi.com

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing solvent use and energy consumption. chromatographyonline.comnih.gov Supercritical Fluid Extraction (SFE) is a prime example of a green extraction technique. unimib.it

SFE typically uses supercritical carbon dioxide (SC-CO₂) as the solvent. nih.gov Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. mdpi.com It is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. mdpi.com

The selectivity of SFE can be tuned by modifying the pressure and temperature. For instance, in the extraction of compounds from Schinus molle, volatile oils were obtained at moderate pressure (9 MPa), while higher pressures were used to extract non-volatile compounds. researchgate.net The polarity of SC-CO₂ can be increased by adding a co-solvent, such as ethanol, which enhances the extraction of more polar compounds. nih.govmdpi.com A two-step SFE process has been developed that first uses CO₂ with a small amount of co-solvent to extract non-polar volatiles, then automatically switches to a higher co-solvent concentration to extract more polar compounds in a single run. rsc.org

Other green approaches include solvent-free microwave extraction, which uses the internal water of the plant to rupture cell walls and release metabolites. nih.gov

Chromatographic Separation Techniques for this compound Enrichment

Column Chromatography Applications (e.g., Silica (B1680970) Gel, Countercurrent Chromatography)

Column chromatography is a foundational technique for the fractionation of essential oils and the isolation of specific constituents like this compound. researchgate.net The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. uvic.ca For sesquiterpenoid alcohols such as this compound, silica gel is the most common stationary phase due to its polar nature. researchgate.netcolumbia.edu

Silica Gel Chromatography

In a typical application, a crude essential oil rich in this compound, such as that from Cymbopogon giganteus or Amyris balsamifera, is loaded onto a column packed with silica gel. academie-sciences.frmdpi.com The separation is then carried out by eluting the column with a solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. academie-sciences.frmiamioh.edu Non-polar hydrocarbon components of the oil will elute first, while more polar compounds like alcohols, including this compound, are retained more strongly by the silica gel and elute later. uvic.ca

Gradient elution is frequently employed to achieve optimal separation. For instance, research on the essential oil of Cymbopogon giganteus leaves involved flash chromatography over a silica gel column (63–200 μm). The separation was achieved by eluting with a gradient starting from 100% pentane (B18724) and progressively increasing the concentration of diethyl ether. academie-sciences.fr This process allowed for the separation of the oil into nineteen distinct fractions, enabling the isolation of its various components. academie-sciences.fr Another study focusing on bioactive compounds from Cymbopogon nardus utilized a mobile phase of n-hexane–isopropyl acetate (B1210297) (9:1, v/v) for separation on a high-performance thin-layer chromatography (HPTLC) plate, which successfully separated this compound from other constituents. researchgate.net

The following table summarizes typical parameters used in silica gel column chromatography for the fractionation of essential oils containing this compound.

| Parameter | Description | Example Application (C. giganteus oil) academie-sciences.fr |

| Stationary Phase | A polar adsorbent that retains components. | Silica Gel (63–200 μm) |

| Mobile Phase | A solvent or solvent mixture that carries the sample through the column. | Gradient of Pentane / Diethyl Ether |

| Elution Mode | The process of passing the mobile phase through the column. | Gradient Elution (Polarity is gradually increased) |

| Principle of Separation | Based on polarity. Less polar compounds elute first. | Sesquiterpene hydrocarbons elute before oxygenated sesquiterpenes like this compound. |

Countercurrent Chromatography (CCC)

Countercurrent chromatography is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. mdpi.comwikipedia.org This technique utilizes a biphasic liquid system where one liquid serves as the stationary phase, held in place by centrifugal force, while the other immiscible liquid acts as the mobile phase. wikipedia.orgresearchgate.net The separation is based on the differential partition coefficients of the sample components between the two liquid phases. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) has proven to be a powerful tool for separating chemical components from essential oils. mdpi.com Its advantages include high sample recovery and the ability to handle large injection volumes, making it suitable for preparative-scale work. mdpi.com While specific studies detailing the isolation of this compound using CCC are not prevalent, the successful purification of structurally similar compounds, such as β-elemene, from essential oils demonstrates the technique's high potential. mdpi.com The selection of an appropriate biphasic solvent system, such as the widely used n-hexane-ethyl acetate-methanol-water (HEMWat) system, is critical for achieving the desired separation. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of target compounds to a high degree of purity. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to accommodate larger sample loads. nih.gov This method is often employed as a final polishing step after initial fractionation by column chromatography. mdpi.com

For the purification of a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. columbia.edu In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. columbia.edu

The development of a preparative HPLC method typically begins with an analytical scale separation to optimize the mobile phase composition for the best resolution. nih.gov This method is then scaled up to a preparative column. For example, a successful protocol for purifying thymol (B1683141) from essential oil involved optimizing an analytical method with a Methanol:Water (60:40, v/v) mobile phase before scaling up to a preparative method using Methanol:Water (90:10, v/v), which resulted in a final purity of 98.87%. nih.gov A similar strategy would be applicable for this compound purification. After initial enrichment using silica gel chromatography, the this compound-containing fraction would be injected into the preparative HPLC system. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the highly purified compound.

The table below outlines a representative set of parameters for the preparative HPLC purification of this compound.

| Parameter | Description | Representative Conditions |

| Chromatography Mode | The type of interaction between the sample, stationary phase, and mobile phase. | Reversed-Phase (RP-HPLC) |

| Stationary Phase | The non-polar medium packed inside the column. | C18 (Octadecyl-bonded silica), 5-10 µm particle size |

| Column Dimensions | The internal diameter and length of the column. | e.g., 250 mm x 21.2 mm |

| Mobile Phase | The polar solvent system used for elution. | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | e.g., 15-25 mL/min |

| Detection | The method used to detect the compound as it elutes. | UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) Detector |

| Sample Preparation | The sample is dissolved in a suitable solvent before injection. | This compound-rich fraction dissolved in the mobile phase |

This high-resolution technique is indispensable for obtaining this compound of the purity required for detailed chemical and biological studies.

Synthetic Chemistry and Derivatization of Elemol

Total Synthesis Approaches to Elemol

Various strategies have been developed for the total synthesis of this compound, reflecting the challenges and advancements in stereoselective synthesis.

One established method for synthesizing this compound involves the hydrogenation of elemicin. Elemicin, a phenylpropene found in the essential oil of elemi, can be converted to this compound through a reaction typically employing a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Elemicin itself is a natural organic compound and a constituent of essential oils from plants such as Canarium luzonicum (elemi), nutmeg, and mace. wikipedia.org

Stereoselective synthesis routes are crucial for obtaining specific isomers of this compound. An intramolecular SN2' ester enolate alkylation has been successfully employed for the highly stereoselective synthesis of (±)-elemol. This method allows for the establishment of the relative stereochemistry of all three stereogenic centers in the natural product in a single operation, proceeding through a chair-like double H-eclipsed transition state geometry. thieme-connect.comcapes.gov.brcapes.gov.brlookchem.com

This compound can be synthesized from precursors such as hedycaryol (B1638063) and guaiol. Hedycaryol, a germacrane (B1241064) sesquiterpenoid, is considered a precursor of this compound. Thermal rearrangement and acid-catalyzed cyclization of hedycaryol isomers have been investigated, revealing pathways involving Cope rearrangement that can lead to this compound. capes.gov.brbeilstein-journals.org Specifically, α-elemol can be formed from hedycaryol during GC/MS analysis by a Cope-rearrangement, suggesting that hedycaryol might be the original compound present in some natural sources. beilstein-journals.org The synthesis of (+)-hedycaryol has also been achieved starting from natural (-)-guaiol. colab.ws Guaiol is another sesquiterpene alcohol that has been found in various plants. thegoodscentscompany.comnih.govuni.lucenmed.comcdutcm.edu.cn

The synthesis of various this compound stereoisomers, such as epi-elemol, has also been explored. All possible stereoisomers of this compound have been synthesized, with some studies indicating that the structure of "epithis compound" may require revision. capes.gov.br A highly stereoselective intramolecular palladium-catalyzed coupling of an allylstannane with an allyl acetate (B1210297) has been reported for the synthesis of (±)-10-epi-elemol. semanticscholar.orgnih.gov

Targeted Chemical Transformations of this compound

This compound can undergo various chemical transformations, leading to derivatives with altered properties.

This compound is susceptible to oxidation reactions, which can lead to the formation of various oxidized derivatives, including ketones or aldehydes. smolecule.com Common oxidizing agents used include potassium permanganate (B83412) and chromium trioxide. The reaction of this compound with acetic acid/perchloric acid has been shown to yield a novel oxide named elemoxide, characterized as (3S, 3aR, 7aR)-1, 3, 3a, 4, 7, 7a-hexahydro-6-isopropyl-1, 1, 3, 3a-tetramethylisobenzofuran. Additionally, (+)-β-cyperone, a known sesquiterpene, was identified as a minor product of this reaction. researchgate.net

Reduction Reactions and Saturated Derivatives

This compound can undergo reduction reactions to produce saturated derivatives. A primary example is the reduction of this compound to dihydrothis compound. This transformation is typically achieved by reacting this compound with hydrogen gas in the presence of a palladium catalyst. Such reduction processes are instrumental in saturating the double bonds within the this compound structure, leading to compounds with potentially different chemical stabilities and physical properties. scispace.com

Substitution Reactions for Functionalization

This compound's hydroxyl group serves as a key site for various substitution reactions, enabling the introduction of new functionalities. These reactions are fundamental for expanding the chemical diversity of this compound derivatives. For instance, the hydroxyl group can be readily converted into esters or ethers. This is commonly achieved through reactions with acid chlorides or alkyl halides, respectively, often necessitating the presence of a base. While these reactions are valuable for modifying this compound's characteristics, achieving selective oxidation or esterification without undesirable side reactions remains a synthetic challenge. An example of an oxidized derivative characterized from this compound reactions is elemoxide. researchgate.net

Synthetic Challenges and Future Directions in this compound Derivatization

The synthesis and derivatization of this compound are accompanied by several inherent challenges, primarily due to its complex molecular architecture. Overcoming these hurdles is crucial for advancing the field and broadening the applications of this compound derivatives.

Strategies for Addressing Stereochemical Complexity

This compound possesses multiple chiral centers, which significantly complicates its synthetic routes and the controlled generation of specific stereoisomers. researchgate.netnih.gov The presence of numerous stereocenters can lead to a large number of possible stereoisomers, making the selective control of their relationships a central challenge in the synthesis of complex molecules. nih.gov Strategies to address this stereochemical complexity often demand highly creative synthetic designs. nih.gov Approaches include the assembly of chiral building blocks, where optically pure starting materials are elaborated and coupled, or diastereoselective synthesis, where the catalyst's stereochemistry, rather than the substrate's, dictates the product's relative configuration. nih.gov Furthermore, reactions that generate multiple stereocenters simultaneously or in tandem may employ complementary catalyst and substrate control to achieve desired stereochemical outcomes. nih.gov

Regioselective Functionalization Techniques

Achieving regioselective functionalization of this compound, which involves selectively modifying a specific site on the molecule over others, poses another significant challenge. mdpi.comnih.gov The ability to selectively form new carbon-carbon bonds is a cornerstone of synthetic organic chemistry. memphis.edu Techniques such as C-H activation, often employing transition metal catalysis, are being explored to achieve site-selective functionalization. nih.govmemphis.edu The incorporation of directing groups (DGs) can substantially enhance the regioselectivity of C-H bond cleavage and functionalization by coordinating to the transition metal catalyst and orienting it towards a particular site. memphis.edu This method has shown efficacy in activating ortho and meta C-H bonds, although activation of the para-position remains particularly difficult. memphis.edu

Emerging Biocatalytic and Computational Approaches

To overcome the complexities associated with traditional synthetic methods, emerging biocatalytic and computational approaches are gaining prominence in this compound derivatization. Biocatalysis, which leverages enzymes such as terpene synthases or cytochrome P450 enzymes, offers a "green" and highly regioselective pathway for chemical modifications. rsc.orgmdpi.com These enzymatic methods are advantageous due to their high activity, ability to operate under mild reaction conditions, and broad substrate specificity, even with non-natural substrates. mdpi.comrsc.org Ongoing advancements in protein engineering and enzyme screening continue to expand the synthetic opportunities provided by biocatalysis, enabling the creation of complex analogs from simpler chiral polyfunctional molecules. rsc.org

In parallel with biocatalysis, computational modeling, including techniques like Density Functional Theory (DFT) calculations, plays a crucial role in predicting reactive sites for derivatization. Computational chemistry aids in navigating the vast chemical space and in predicting and optimizing reaction outcomes, evolving from qualitative chemical intuition to complex models. rsc.org This synergistic combination of biocatalytic precision and computational foresight holds significant promise for overcoming current synthetic limitations and guiding future directions in this compound derivatization. rsc.org

Sophisticated Analytical Techniques for Elemol Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like elemol in complex mixtures such as essential oils. scholarsresearchlibrary.comfip.org The gas chromatograph separates individual components based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. edu.krd Identification is typically confirmed by comparing the resulting mass spectrum and retention index with those in commercial or in-house spectral libraries, such as NIST. nih.gov

The successful separation of this compound from other isomeric and structurally related sesquiterpenes is highly dependent on the selection of the GC column and the optimization of the temperature program.

Chromatographic Columns: Non-polar or semi-polar capillary columns are most frequently employed for this compound analysis. Columns with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS, ZB-5) are a common choice, offering good resolution for a wide range of terpenes. scholarsresearchlibrary.comscielo.brmdpi.com The typical dimensions for these columns are 30 to 60 meters in length with an internal diameter of 0.25 mm and a film thickness of 0.25 µm. scholarsresearchlibrary.comscielo.bracademicjournals.org

Temperature Programs: A programmed temperature ramp is essential for achieving good separation of the wide range of compounds found in essential oils. The program typically starts at a low initial temperature (around 50-70°C) to resolve the highly volatile monoterpenes, followed by a gradual increase in temperature to elute the less volatile sesquiterpenes like this compound. The specific ramp rates and final temperatures vary depending on the sample matrix and the specific analytical goals. scielo.brmdpi.com

Table 1: Examples of GC Oven Temperature Programs for this compound Analysis

| Initial Temperature | Ramp Rate 1 | Intermediate Temperature | Ramp Rate 2 | Final Temperature | Reference |

|---|---|---|---|---|---|

| 50°C (hold 1 min) | 3°C/min | 230°C | - | 230°C (hold 9 min) | mdpi.com |

| 35°C | 4°C/min | 180°C | 20°C/min | 280°C | scielo.br |

| 60°C (hold 3 min) | 6°C/min | 220°C | - | 220°C (hold 3 min) | academicjournals.org |

Upon entering the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a fingerprint for its identification. The molecular ion peak ([M]⁺) for this compound (C₁₅H₂₆O) is observed at a mass-to-charge ratio (m/z) of 222. d-nb.info Key fragment ions are formed through the loss of stable neutral molecules or radicals. Common fragmentations for sesquiterpene alcohols like this compound include the loss of a water molecule (H₂O, 18 Da), a methyl group (CH₃, 15 Da), and an isopropenyl group (C₃H₅, 41 Da) or isopropyl group (C₃H₇, 43 Da). The fragmentation pattern is critical for distinguishing this compound from its isomers, although some isomers may exhibit very similar spectra, necessitating the use of retention indices for confident identification.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

For accurate quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the preferred method. edu.krdnih.gov The FID detector offers high sensitivity, a wide linear range, and great stability for analyzing volatile organic compounds. nih.gov In an FID, the column effluent is mixed with hydrogen and air and burned. The combustion of organic compounds produces ions, creating a current that is proportional to the mass of carbon atoms entering the flame. edu.krd

Quantification is typically performed using the peak area normalization method, where the percentage of this compound is calculated from its peak area relative to the total area of all peaks in the chromatogram. For higher accuracy and validation, an internal or external standard method can be employed. GC-FID is a robust and reliable technique for determining the concentration of this compound in essential oils and other extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds or for unequivocally confirming the structure of known molecules like this compound. karary.edu.sdslideshare.netintertek.com NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. hyphadiscovery.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin splitting), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. COSY shows which protons are coupled to each other, while HSQC and HMBC correlate protons with the carbons they are directly attached to or are two to three bonds away from, respectively. slideshare.nethyphadiscovery.com This allows chemists to piece together the entire carbon skeleton and the placement of functional groups, confirming the precise structure of this compound. hyphadiscovery.com

Spectroscopic Methods for Purity Assessment

The purity of an isolated this compound sample is critical for its use as an analytical standard or in biological assays. Chromatographic and spectroscopic methods are used in tandem for this assessment.

GC-MS and GC-FID: High-resolution gas chromatography is the primary method for assessing purity. A pure sample of this compound should ideally show a single, sharp, and symmetrical peak on the chromatogram. The presence of other peaks indicates impurities. The percentage purity can be calculated from the relative peak area of this compound in the GC-FID chromatogram.

NMR Spectroscopy: ¹H NMR spectroscopy is also a valuable tool for purity assessment. The integration of the proton signals should correspond to the expected ratios for the this compound structure. The presence of unexpected signals, even at low levels, can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity against a certified internal standard.

Impact of Sample Preparation and Analytical Conditions on this compound Integrity (e.g., thermal degradation artifacts)

A significant consideration in the analysis of this compound is its potential to be an analytical artifact rather than a true natural constituent of a sample. This compound can be formed through the thermal degradation or rearrangement of other precursor compounds, particularly during the high-temperature conditions of GC analysis or sample distillation. sepscience.comnih.govsemanticscholar.org

Thermal Rearrangement: It is well-documented that the sesquiterpene alcohol hedycaryol (B1638063) can undergo a thermal Cope rearrangement to form this compound. academicjournals.orgd-nb.info This conversion can occur in the hot injector port of a gas chromatograph, leading to an overestimation of the this compound content and an underestimation of the hedycaryol content. academicjournals.org The temperature of the GC injector is a critical parameter; excessively high temperatures can promote this degradation. nih.gov

Sample Preparation: The extraction method can also impact the final chemical profile. Distillation techniques that use high heat for extended periods can induce chemical changes in thermolabile compounds. nih.gov Techniques like hydrodistillation, while common, can generate artifacts that are not present in the original plant material.

Therefore, analysts must be cautious when interpreting results for this compound. It is often necessary to use milder analytical conditions, such as lower injector temperatures or alternative, non-thermal analytical methods, to verify whether this compound is a genuine component of the sample or an artifact of the analytical process.

Molecular Mechanisms of Elemol Biological Activities in Vitro and Ex Vivo Models

Antimicrobial Action Mechanisms

Elemol's ability to inhibit the growth of various microorganisms is attributed to its capacity to compromise essential cellular structures and functions.

A primary mechanism of this compound's antibacterial action involves the disruption of bacterial cell membrane integrity. mdpi.comnih.gov Due to their lipophilic nature, essential oil components like this compound can penetrate the lipids of the bacterial cell membrane, leading to a destabilization of the phospholipid bilayer. mdpi.comresearchgate.net This disruption increases membrane permeability, causing the leakage of vital intracellular components such as ions and nucleic acids, which can ultimately lead to cell lysis and death. nih.govmdpi.com The hydrophobic character of these compounds allows them to partition into the cell membrane, altering its structure and function. mdpi.com

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism under controlled in vitro conditions. nih.govyoutube.com MIC values for essential oil components are determined through methods like broth microdilution assays. youtube.com Studies on various essential oil constituents have shown a wide range of MIC values against different bacteria and fungi, highlighting the variability in susceptibility among microorganisms. nih.gov For instance, the MIC of thymol (B1683141), a related terpenoid, can range from 60 mg/L to 900 mg/L for 50% of Gram-negative bacteria. nih.gov The strength of the growth medium can also influence the determined MIC values, with richer media potentially leading to higher MICs. mdpi.com

Table 1: Illustrative MIC Values for an Essential Oil Component (Thymol) against Various Microorganisms

| Microorganism Type | Median MIC (mg/L) | Interquartile Range (mg/L) |

| Gram-negative bacteria | ~62 | 60 - 900 |

| E. coli O157 | ~318 | - |

| Non-O157 E. coli | - | 459 - 6400 |

| Salmonella sp. | ~194 | 26 - 780 |

Note: This table provides example data for thymol to illustrate the concept of MIC and its variability. Specific MIC data for this compound would require targeted experimental studies.

Anti-inflammatory Signal Transduction Modulation

This compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

A significant aspect of this compound's anti-inflammatory activity is its ability to regulate the expression of pro-inflammatory cytokine genes. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of inflammation. nih.govresearchgate.net Essential oil components have been shown to reduce the production and gene expression of these pro-inflammatory mediators. nih.gov This regulation is often achieved by targeting signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.org By inhibiting the degradation of IκBα, an inhibitor of NF-κB, this compound can prevent the translocation of NF-κB to the nucleus, thereby downregulating the transcription of target pro-inflammatory genes.

This compound can also exert its anti-inflammatory effects by inhibiting the release of inflammatory mediators from immune cells like mast cells. Mast cell degranulation is a critical event in the early phase of an allergic or inflammatory response, releasing pre-stored mediators contained within granules. nih.gov One such mediator is β-hexosaminidase, an enzyme that is co-released with histamine and serves as a marker for mast cell degranulation. nih.govnih.gov The release of β-hexosaminidase can be quantified to assess the extent of degranulation. pubcompare.ai By stabilizing mast cells and inhibiting the degranulation process, this compound can reduce the release of β-hexosaminidase and other pro-inflammatory mediators, thereby mitigating the inflammatory response.

Modulation of Interleukin-4 and Interleukin-13 mRNA Expression

Scientific literature to date has not provided specific details on the direct effects of this compound on the mRNA expression of interleukin-4 (IL-4) and interleukin-13 (IL-13) in in vitro or ex vivo models.

Immunomodulatory Properties

Effects on Immunoglobulin Synthesis and Secretion

Currently, there is no available research data detailing the specific effects of this compound on the synthesis and secretion of immunoglobulins by B lymphocytes or plasma cells in ex vivo models.

Insecticidal and Repellent Activities

This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has demonstrated notable insecticidal and repellent properties against several arthropod pests.

Larvicidal Efficacy against Insect Vectors

While specific studies isolating the larvicidal efficacy of pure this compound are limited, research on essential oils rich in this compound indicates its potential as a larvicide. For instance, the essential oil of Cymbopogon winterianus (Citronella) has been reported to contain this compound as a major constituent (29.5%). This essential oil has demonstrated larvicidal activity against the dengue vector, Aedes aegypti.

Further research is required to isolate and determine the specific lethal concentrations (LC50 and LC90) of pure this compound against various insect vector larvae to fully understand its larvicidal potential.

Repellent Activity against Arthropod Pests

This compound has been identified as a potent mosquito repellent. In laboratory studies, this compound solutions have exhibited significant percentage repellency against mosquitoes, with values ranging from 63% to 81% usda.gov. The repellent action of this compound is comparable to that of DEET, a common synthetic repellent, and has been shown to be maintained over a 3-hour period usda.gov. The mechanism of repellency is thought to involve the interaction of this compound with the olfactory receptors of arthropods, disrupting their ability to locate a host nih.gov.

Table 1: Percentage Repellency of this compound Against Mosquitoes

| Treatment | Concentration | Percentage Repellency (%) |

|---|---|---|

| This compound | Not Specified | 63 - 81 |

Data sourced from a study on natural insect repellents usda.gov.

Termiticidal Action and Associated Mechanisms

While direct studies on the termiticidal action of isolated this compound are not extensively documented, the known neurotoxic effects of various essential oil components on termites suggest a potential mechanism of action. Essential oils and their constituents can act as neurotoxins, leading to symptoms such as hyperactivity, seizures, and tremors, ultimately resulting in mortality frontiersin.org. The insecticidal properties of essential oils are often attributed to their ability to interfere with the nervous system of insects frontiersin.org. Given that this compound is a component of essential oils with demonstrated insecticidal activity, it is plausible that its termiticidal action, if any, would involve a neurotoxic mechanism. However, further research is necessary to confirm the termiticidal efficacy of this compound and to elucidate its specific mode of action against termites.

Exploration of Other Mechanistic Biological Activities of this compound (In Vitro and Ex Vivo Models)

This compound is a naturally occurring sesquiterpenoid alcohol identified in the essential oils of numerous plant species. While the biological activities of many essential oils containing this compound have been investigated, research specifically delineating the molecular mechanisms of isolated this compound is not extensive. This article focuses on the existing in vitro and ex vivo evidence for this compound's activity related to antioxidant pathways and the inhibition of key enzymes.

Antioxidant Activity Pathways

The antioxidant capacity of a chemical compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. In vitro antioxidant activity is commonly assessed through various assays that measure different aspects of this capacity, such as radical scavenging or reducing power.

Studies on essential oils that contain this compound have shown antioxidant effects, though the specific contribution of this compound is often not isolated. For instance, the essential oil derived from the root of Angelica purpurascens, which contains this compound (1.18%), demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov The IC50 value for the entire essential oil was reported as 2.95 ± 0.084 mg/mL. nih.gov However, this value reflects the synergistic or cumulative effects of all the oil's constituents. Direct studies quantifying the antioxidant potential of pure this compound and elucidating its specific mechanistic pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET), are not detailed in the currently available literature.

Acetylcholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease. The standard in vitro method for assessing AChE inhibition is the Ellman method, with potency typically reported as an IC50 value.

This compound has been identified as an active constituent in essential oils that exhibit acetylcholinesterase inhibitory activity. A study on the essential oils from Mentha species reported that this compound, along with viridiflorol, was among the active terpenoids contributing to the AChE inhibition. colab.ws It was noted, however, that the inhibitory activity of the isolated compounds was less potent than that of the complete essential oil, suggesting potential synergistic interactions among the oil's components. aaspjournal.org Despite its identification as an active inhibitor, specific quantitative data, such as an IC50 value for isolated this compound, are not provided in the accessible scientific literature, which limits a precise understanding of its inhibitory mechanism.

Tyrosinase and Amylase Enzyme Inhibition Studies

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are sought after for applications in cosmetics and for treating hyperpigmentation. In vitro inhibition assays typically measure the ability of a compound to interfere with the oxidation of substrates like L-DOPA.

Amylase Inhibition: α-Amylase is a digestive enzyme that catalyzes the hydrolysis of starch into sugars. Its inhibition is a therapeutic target for managing post-prandial blood glucose levels in diabetes mellitus.

A comprehensive search of scientific literature reveals a notable absence of studies investigating the inhibitory effects of this compound on either tyrosinase or α-amylase. Consequently, there is no available data on its potential inhibitory activity, potency (IC50 values), or the molecular mechanisms by which it might interact with these enzymes. This represents a significant gap in the understanding of the biological activity profile of this compound.

Ecological and Biotechnological Dimensions of Elemol

Elemol's Role in Plant Defense Mechanisms and Chemical Ecology

Research has demonstrated this compound's insecticidal and antitermite properties, positioning it as a potential natural candidate for pesticides and insect control products researchgate.netresearchgate.net. Specifically, this compound has shown promise as a mosquito repellent, exhibiting activity comparable to synthetic repellents like DEET in both contact and residual repellency usda.gov. Furthermore, studies indicate that this compound, along with Amyris oil, can effectively repel ticks, including Ixodes scapularis and Amblyomma americanum nikura.comresearchgate.nettargetmol.com.

The presence and concentration of this compound vary across plant species. For instance, Dioscorea composita is recognized as a rich source, with its essential oil containing approximately 41% this compound scispace.com. The presence of multicellular peltate oil glands on the leaves of Dioscorea species is speculated to have ecological significance, facilitating the accumulation and functionality of volatile secondary metabolites like this compound scispace.com. Terpene synthases (TPSs), the enzymes responsible for producing terpenoids like this compound, are integral to both primary and secondary plant metabolism and play vital roles in ecological interactions researchgate.netnih.gov.

Biotechnological Production of this compound and Derivatives

The biosynthesis of this compound in plants primarily occurs via the mevalonate (B85504) pathway . Advances in biotechnology are paving the way for more controlled and efficient production of this compound and its derivatives, moving beyond traditional plant extraction methods.

Recombinant Microbial Systems for Biosynthesis

Recombinant microbial systems offer a promising avenue for the sustainable biosynthesis of this compound. The development of host cells engineered to contain expression vectors encoding specific terpene synthases is central to this approach google.com. For example, a novel patchoulol synthase capable of producing both patchoulol and this compound has been identified, presenting a significant advantage for industrial production processes google.comgoogle.com. This enzyme can produce this compound, pogostol, and patchoulol in specific ratios google.com.

Enhancements in sesquiterpene production, including this compound, within microbial systems can be achieved through genetic engineering strategies. These include the introduction of the upc2-1 allele, which increases the metabolic flux towards sterol biosynthesis, or the employment of mevalonate kinase variants that are less susceptible to feedback inhibition by isoprenoid precursors google.com. Escherichia coli (E. coli) has been successfully utilized to express terpene synthases for the production of various sesquiterpenes, including this compound nih.gov. Notably, recombinant StBUS/ELS (bulnesol/elemol synthase) from potato has been shown to catalyze the formation of sesquiterpenes from farnesyl diphosphate (B83284), with this compound being the predominant product researchgate.net.

Enzyme Engineering for Enhanced this compound Production

Enzyme engineering plays a pivotal role in optimizing and enhancing the production of this compound. The discovery of terpene synthases that can produce this compound, such as the aforementioned patchoulol synthase, opens doors for targeted engineering efforts google.comgoogle.com. Research into enzymes like 7-epi-α-eudesmol synthase, which produces hedycaryol (B1638063) and germacrene A (compounds that can thermally rearrange into this compound), suggests opportunities for engineering enzymes to directly favor this compound production or its precursors beilstein-journals.org.

The potato bulnesol (B1279997)/elemol synthase (StBUS/ELS) system provides further insight, as it produces this compound as a major product, and thermal rearrangement of bulnesol into this compound has been observed at higher temperatures researchgate.net. This highlights that controlling reaction conditions or directly engineering the enzyme to enhance this compound yield are viable strategies. The existence of multi-substrate terpene synthases also indicates the potential for engineering enzymes to achieve specific product profiles, including a higher yield of this compound nih.gov. Genetic engineering efforts are also focused on developing plants like Dioscorea to increase their essential oil production, which includes this compound, thereby serving as a high-value bioresource scispace.com.

Industrial Applications in Fragrance and Allied Industries

This compound's unique olfactory profile and physicochemical properties make it a valuable compound in various industrial applications, particularly within the fragrance and allied industries. It is widely utilized in perfumery, aromatherapy, cosmetics, personal care products, laundry care, and household products fraterworks.comontosight.aiforeverest.netresearchgate.netsmolecule.com. Its natural origin and pleasant aroma contribute to its appeal in these sectors fraterworks.comsmolecule.com. This compound is also used as a raw material and intermediate in organic synthesis and pharmaceuticals, and as a daily flavoring in food and industrial fields foreverest.netsmolecule.combiolandes.com.

Function as a Fixative and Modifiers in Perfumery

This compound is highly valued in perfumery for its role as a fixative, blender, and modifier. Essential oil fractions rich in this compound, such as those derived from Elemi oil and Citronella oil, are commonly employed for these purposes google.compsu.edu. This compound is instrumental in extending the freshness of fragrances and imparting sophistication, effectively bridging different olfactory phases while providing exceptional fixative properties fraterworks.com.

Formulation in Fragrance Compositions

This compound's complex and multifaceted aroma, characterized by nuances of antique wood, roses, and citrus, makes it a versatile ingredient in fragrance formulations fraterworks.com. It can serve as an excellent starting point for creating specific scent profiles, such as a "polished wood floors" aroma when combined with Virginia Cedar Wood and enhanced with notes like Honey Supreme and Birch Tar Oil fraterworks.com.

This compound blends seamlessly with notes that share an uplifting fresh quality, including aromatic notes like lavender, clary sage, and rosemary, as well as resinous fresh notes such as frankincense and myrrh blogspot.com. Its higher resistance to heat also makes it valuable for extending the lifespan of citrus products in formulations blogspot.com. The more pronounced spicy, peppery, and woody-grassy facets of Elemi resinoid, which contains this compound, pair effectively with pepper, various woods (e.g., patchouli, vetiver), and sweet grass blogspot.com. Beyond perfumery, this compound also provides terpenic, lemony notes in savory food preparations biolandes.com.

Prospects for Novel Bioresource Development from this compound-Rich Plant Species

The ecological functions of this compound, particularly its involvement in plant defense mechanisms, position this compound-rich plant species as promising candidates for novel bioresource development. This compound has been identified as a key component in plant chemical defense against pathogens and pests, exhibiting insecticidal, anti-termite, and repellent properties. researchgate.netebi.ac.ukresearchgate.netmdpi.comnih.gov This intrinsic protective capacity makes this compound and its botanical sources highly relevant for sustainable agricultural and industrial applications.

Identification of this compound-Rich Plant Species and Their Bioresource Potential:

Recent research has highlighted several plant species as significant sources of this compound, offering avenues for bioresource development. Notably, Dioscorea composita and Dioscorea floribunda, commonly known as yam species, have been identified as novel bioresources for this compound-rich essential oils. researchgate.netebi.ac.uknih.gov This discovery is particularly significant because the leaves of these Dioscorea species, which contain multicellular oil glands, are often underutilized, despite the tubers being widely recognized for diosgenin (B1670711) production. researchgate.netnih.gov The essential oils extracted from these leaves contain this compound as a major constituent, suggesting a valuable new application for this plant material. researchgate.netnih.gov

Other plant species reported to contain this compound include Canarium luzonicum (Elemi), Magnolia officinalis, Heracleum dissectum, Cyperus rotundus, Chamaecyparis obtusa, Maclura pomifera, Cryptomeria japonica, and certain chemotypes of Lippia alba. nih.govontosight.aiwikidata.orgebi.ac.ukresearchgate.netmdpi.comnih.govms-editions.cl The varying concentrations of this compound across these species present diverse opportunities for targeted bioresource exploitation based on the desired application.

The following table illustrates the reported this compound content in the essential oils of Dioscorea species, highlighting their potential as dedicated this compound bioresources:

Table 1: this compound Content in Essential Oils of Dioscorea Species

| Plant Species | This compound Content (% of total essential oil) | Reference |

| Dioscorea floribunda | 41% | researchgate.netnih.gov |

| Dioscorea composita | 22% | researchgate.netnih.gov |

This table is designed to be interactive, allowing for sorting and filtering of data based on plant species or this compound content.

Biotechnological Applications and Extraction Considerations:

The primary biotechnological prospect for this compound-rich plant species lies in the development of eco-friendly biopesticides and pest-control agents. This compound's established insecticidal and repellent activities against various pests, including ticks and mosquitoes, align with global efforts towards sustainable agriculture and reducing reliance on synthetic chemicals. researchgate.netebi.ac.ukresearchgate.netmdpi.commdpi.com The essential oils derived from these plants can serve as active ingredients in formulations aimed at protecting crops and controlling insect vectors.

Beyond pest control, this compound also finds utility as a fragrance ingredient in various industrial products, such as decorative cosmetics, fine fragrances, shampoos, soaps, and household cleaners. researchgate.net This broad applicability enhances the economic viability of developing this compound-rich plant species as multi-purpose bioresources.

Efficient extraction of this compound from plant material is crucial for its industrial application. Common methods for obtaining essential oils, which contain this compound, include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction. mdpi.comuwi.edunewdirectionsaromatics.comresearchgate.netcabidigitallibrary.org Advanced techniques like microwave-assisted extraction have shown promise in improving extraction efficiency and reducing processing time compared to traditional methods. mdpi.comuwi.edu The selection of an appropriate extraction method is critical as it directly influences the yield and quality of the extracted essential oil and its constituents. mdpi.comnewdirectionsaromatics.comcabidigitallibrary.org

Furthermore, to enhance the stability and biological activity of this compound, particularly for applications where volatility is a concern, encapsulation technologies are being explored. Encapsulation can protect this compound from degradation and provide a platform for controlled release, thereby expanding its potential in innovative biotechnological products. mdpi.com

The development of this compound-rich plant species as novel bioresources represents a convergence of ecological understanding and biotechnological innovation. By leveraging the natural defensive properties of this compound and optimizing its extraction and formulation, these plant species can contribute significantly to sustainable practices in agriculture and provide valuable natural compounds for various industries.

Future Research Directions and Translational Perspectives

Elucidation of Novel Elemol Biosynthetic Pathways and Enzymes

The biosynthesis of this compound, a naturally occurring sesquiterpenoid alcohol, is an area of ongoing research. Current understanding suggests that its formation is intricately linked to the broader pathways of sesquiterpene biosynthesis in plants. The proposed pathway to this compound likely involves several enzymatic steps, starting from the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP).

One proposed biosynthetic route to α-elemol involves the intermediate (+)-hedycaryol. It is suggested that α-elemol is a thermal breakdown product of (+)-hedycaryol. The enzyme responsible for the synthesis of hedycaryol (B1638063) is hedycaryol synthase. This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (2E,6E)-hedycaryol. A novel hedycaryol synthase gene (CbTps1) has been isolated from Camellia brevistyla flowers. When this gene was expressed in engineered Escherichia coli, the production of hedycaryol was observed, which upon GC-MS analysis, showed the presence of this compound as a thermal rearrangement product nih.gov. The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, (2E,6E)-hedycaryol-forming) qmul.ac.uk.

Furthermore, the biosynthesis of hedycaryol shares mechanistic similarities with the formation of other germacrene-type sesquiterpenes. Germacrene A is a key intermediate in the biosynthesis of many sesquiterpenes and is synthesized from FPP by the enzyme germacrene A synthase (GAS). It is plausible that a similar terpene synthase is involved in the initial cyclization of FPP to a germacrene A-like intermediate, which is then further converted to hedycaryol and subsequently this compound. Terpene synthases (TPS) are the key enzymes that generate the vast diversity of terpene structures by catalyzing complex carbocation-driven cyclization and rearrangement reactions from acyclic prenyl diphosphate substrates frontiersin.org.

Future research in this area will likely focus on the isolation and characterization of the specific terpene synthases from this compound-rich plant sources. The elucidation of the complete biosynthetic pathway, including the enzymes responsible for the conversion of any intermediates to this compound, will be crucial. Understanding these enzymatic processes could pave the way for the biotechnological production of this compound and its derivatives.

Advanced Synthetic Strategies for this compound Analogues with Enhanced Bioactivity

While specific research on the advanced synthesis of this compound analogues is not extensively documented, general strategies in natural product synthesis can be applied to generate novel derivatives with potentially enhanced biological activities. These strategies often focus on improving stereoselectivity, efficiency, and molecular diversity.

Asymmetric Synthesis: Many bioactive natural products are chiral, and their biological activity is often dependent on their stereochemistry. Asymmetric synthesis methodologies are crucial for producing enantiomerically pure compounds. For instance, asymmetric aldol reactions have been instrumental in the synthesis of various bioactive natural products doaj.org. Such techniques could be employed to create specific stereoisomers of this compound analogues, allowing for a detailed investigation of their structure-activity relationships.

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product. They are highly efficient and allow for the rapid generation of a library of structurally diverse analogues from a common set of building blocks. This approach could be valuable for creating a range of this compound derivatives for high-throughput screening.

Biocatalysis and Enzymatic Synthesis: The use of enzymes in organic synthesis offers several advantages, including high selectivity and environmentally friendly reaction conditions nih.govmdpi.com. Enzymes like lipases, oxidoreductases, and transferases can be used to introduce specific functional groups or to resolve racemic mixtures of synthetic intermediates. Engineered enzymes could also be developed to catalyze novel transformations, leading to the synthesis of unique this compound analogues that are not accessible through traditional chemical methods. The merging of enzymatic and synthetic chemistry, aided by computational planning, is a powerful approach for designing efficient routes to new molecules dtic.mil.

Click Chemistry: This concept involves the use of highly efficient and specific reactions to join molecular building blocks. The resulting triazole-containing analogues often exhibit interesting biological properties. This strategy could be used to conjugate this compound to other pharmacophores to create hybrid molecules with dual or enhanced activities.

Future efforts in this area would involve the application of these advanced synthetic strategies to the this compound scaffold. The resulting library of analogues would then need to be screened for a variety of biological activities to identify compounds with improved potency, selectivity, or novel mechanisms of action.

Comprehensive Mechanistic Characterization of this compound's Multifaceted Biological Actions

This compound has been reported to possess a range of biological activities, including insecticidal and antibacterial properties. A comprehensive understanding of the molecular mechanisms underlying these actions is crucial for its potential development as a therapeutic or pest control agent.

Insecticidal Mechanism of Action: The insecticidal activity of many essential oil components, including sesquiterpenes like this compound, is often attributed to their neurotoxic effects. One of the primary targets is the insect's nervous system. It is proposed that these compounds can interfere with neurotransmitter systems. For instance, some terpenoids are known to act on the octopaminergic system, which is involved in modulating various physiological processes in insects nih.gov. They may also target ion channels, such as the GABA (gamma-aminobutyric acid) receptor-gated chloride channels, leading to hyperexcitation and paralysis nih.gov. The lipophilic nature of this compound likely facilitates its penetration through the insect cuticle and cell membranes to reach these target sites.

Antibacterial Mechanism of Action: The antibacterial activity of this compound and other terpenes is generally associated with their ability to disrupt the structure and function of bacterial cell membranes. The hydrophobic nature of these molecules allows them to partition into the lipid bilayer of the cell membrane, increasing its fluidity and permeability researchgate.net. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately resulting in cell death researchgate.netnih.gov. It has been observed that Gram-positive bacteria are often more susceptible to essential oils than Gram-negative bacteria, which is attributed to the presence of an outer membrane in Gram-negative bacteria that acts as a barrier nih.govmdpi.com.

Future research should focus on detailed mechanistic studies to identify the specific molecular targets of this compound for both its insecticidal and antibacterial activities. This could involve techniques such as target-based screening, proteomics, and transcriptomics to identify the proteins and pathways that are affected by this compound treatment. A clearer understanding of its mechanism of action will be essential for the rational design of more potent and selective derivatives.

Development of High-Throughput Screening Assays for this compound and Derivatives

High-throughput screening (HTS) is a powerful tool in drug discovery and the development of new bioactive compounds. It allows for the rapid screening of large libraries of compounds to identify "hits" with a desired biological activity rsc.org. The development of HTS assays for this compound and its derivatives would be a critical step in exploring their full therapeutic and commercial potential.

Assay Design and Principles: Given the known antibacterial and insecticidal properties of this compound, HTS assays could be designed to screen for these activities.

Antibacterial HTS Assays: These assays are typically performed in a microplate format. A common method is the broth microdilution assay, where a library of compounds is tested for its ability to inhibit the growth of one or more bacterial strains. Bacterial growth can be measured by monitoring the optical density of the culture or by using viability indicators. HTS can also be used to screen for compounds that inhibit biofilm formation, which is a key virulence factor for many pathogenic bacteria mdpi.com.

Insecticidal HTS Assays: For insecticidal activity, HTS assays can be developed using model organisms such as fruit flies (Drosophila melanogaster) or mosquito larvae (Aedes aegypti) nih.gov. These assays can be automated to screen for compounds that cause mortality, developmental defects, or behavioral changes in the target insects. For example, a high-throughput screening method using first-instar larvae of Aedes aegypti has been developed to quickly screen chemicals for activity against mosquitoes nih.gov.

Target-Based vs. Phenotypic Screening: HTS assays can be either target-based or phenotypic. In target-based screening, compounds are tested for their ability to interact with a specific molecular target, such as an enzyme or a receptor. In phenotypic screening, compounds are screened for their ability to produce a desired change in the whole organism or cell, without prior knowledge of the target. For this compound and its derivatives, both approaches could be valuable.